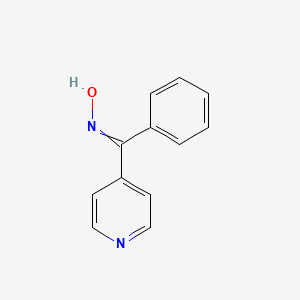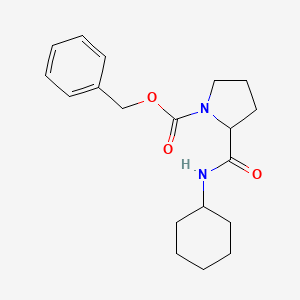
Benzyl 2-(cyclohexylcarbamoyl)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 2-(cyclohexylcarbamoyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C19H26N2O3. It is a derivative of pyrrolidine, featuring a benzyl group, a cyclohexylcarbamoyl group, and a carboxylate group. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(cyclohexylcarbamoyl)pyrrolidine-1-carboxylate typically involves the reaction of cyclohexylisocyanate with pyrrolidine-1-carboxylic acid benzyl ester under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to 25°C.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency and maintain consistent quality.
化学反应分析
Types of Reactions: Benzyl 2-(cyclohexylcarbamoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous ether or methanol.
Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted pyrrolidines.
科学研究应用
Benzyl 2-(cyclohexylcarbamoyl)pyrrolidine-1-carboxylate is widely used in scientific research due to its versatility and unique chemical properties. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its applications include:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Utilized in the development of new therapeutic agents.
Industry: Applied in the production of polymers and advanced materials.
作用机制
The mechanism by which Benzyl 2-(cyclohexylcarbamoyl)pyrrolidine-1-carboxylate exerts its effects depends on its specific application. In pharmaceutical research, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.
相似化合物的比较
Benzyl 2-(cyclohexylcarbamoyl)pyrrolidine-1-carboxylate is unique due to its specific structural features and reactivity. Similar compounds include:
Benzyl 2-(cyclohexylcarbamoyl)-2-azabicyclo[2.2.1]heptane-3-carboxylate: A structural analog with a different bicyclic framework.
Benzyl 2-(cyclohexylcarbamoyl)azetidine-1-carboxylate: Another pyrrolidine derivative with a smaller ring size.
These compounds share similarities in their core structure but differ in their chemical properties and applications.
属性
IUPAC Name |
benzyl 2-(cyclohexylcarbamoyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c22-18(20-16-10-5-2-6-11-16)17-12-7-13-21(17)19(23)24-14-15-8-3-1-4-9-15/h1,3-4,8-9,16-17H,2,5-7,10-14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVGXJCNVWCKNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CCCN2C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![dimethyl[(1E)-2-nitroethenyl]amine](/img/structure/B7883572.png)
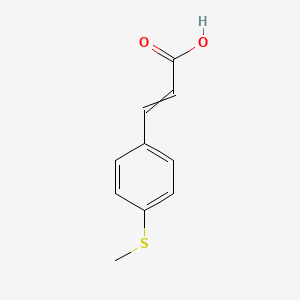
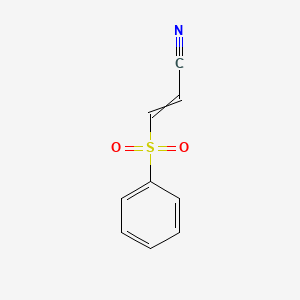
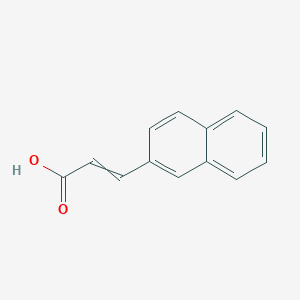
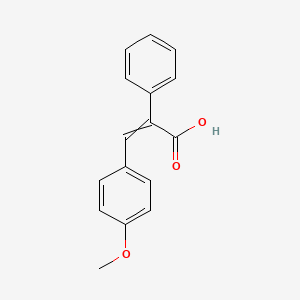
![N-(4-methoxyphenyl)-4-methyl-N-[(4-methyl-3-nitrophenyl)sulfonyl]-3-nitrobenzenesulfonamide](/img/structure/B7883609.png)
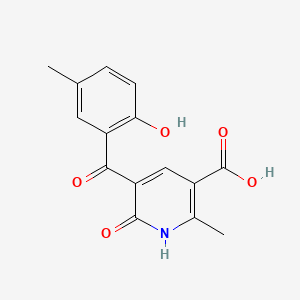
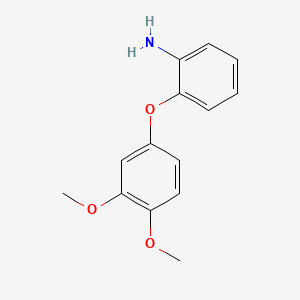
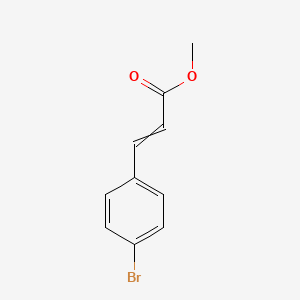
![Methyl 4-({[3-(dimethylamino)propyl]amino}carbonyl)benzoate](/img/structure/B7883632.png)
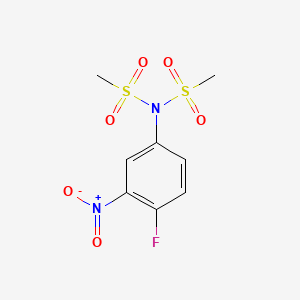
![1-methoxy-4-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B7883649.png)
![{4-Methyl[(4-methyl-3-nitrophenyl)sulfonyl]-3-nitroanilino}acetic acid](/img/structure/B7883661.png)
